molecular formula C22H18ClNO5S B2499509 Ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate CAS No. 301315-08-2

Ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate

Cat. No.: B2499509
CAS No.: 301315-08-2
M. Wt: 443.9
InChI Key: TVSKCZXXJMLGSV-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a benzofuran-based derivative with a complex substitution pattern. Its structure includes a 7-chloro substituent, a 2-methyl group, and a naphthalene-2-sulfonamido moiety at the 5-position of the benzofuran core. This compound is hypothesized to exhibit biological activity due to its structural similarity to other benzofuran carboxylates targeting enzymes like polyketide synthase 13 (PKS13) in Mycobacterium tuberculosis . Its synthesis likely involves multistep reactions, including sulfonamide coupling, esterification, and halogenation, analogous to methods described in and .

Properties

IUPAC Name

ethyl 7-chloro-2-methyl-5-(naphthalen-2-ylsulfonylamino)-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO5S/c1-3-28-22(25)20-13(2)29-21-18(20)11-16(12-19(21)23)24-30(26,27)17-9-8-14-6-4-5-7-15(14)10-17/h4-12,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVSKCZXXJMLGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2Cl)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as a 2-hydroxybenzaldehyde derivative, with an appropriate reagent under acidic or basic conditions.

    Introduction of the Chloro and Methyl Groups: The chloro and methyl substituents can be introduced through electrophilic aromatic substitution reactions using chlorinating agents (e.g., thionyl chloride) and methylating agents (e.g., methyl iodide).

    Attachment of the Naphthalene Sulfonamide Group: The naphthalene sulfonamide group can be attached through a nucleophilic substitution reaction, where a naphthalene sulfonyl chloride reacts with an amine derivative of the benzofuran core.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst (e.g., sulfuric acid) to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The chloro substituent can be replaced through nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base.

    Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzofuran ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzofuran derivatives with new functional groups.

    Hydrolysis: Carboxylic acid derivative of the original ester.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of Ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate typically involves multi-step organic reactions. The compound features a benzofuran core substituted with a sulfonamide group, which is crucial for its biological activity. The synthetic route often starts with the functionalization of naphthalene derivatives, followed by the introduction of the benzofuran moiety through cyclization reactions.

Key Steps in Synthesis:

  • Formation of Naphthalene Derivatives: Initial reactions involve the preparation of substituted naphthalene compounds.
  • Sulfonamide Introduction: The sulfonamide group is introduced via nucleophilic substitution.
  • Cyclization to Benzofuran: Cyclization reactions are performed to form the benzofuran structure.

This compound exhibits promising biological activities, particularly as an inhibitor of key enzymes involved in cancer progression.

Antitumor Activity

Research indicates that compounds with similar structures have shown significant antitumor properties. For instance, studies have demonstrated that related sulfonamide compounds can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation of cancer cells, making such compounds valuable in cancer therapy .

Antimicrobial Properties

The sulfonamide moiety is known for its antimicrobial activity. Compounds derived from sulfanilamide have been utilized as antibiotics, targeting bacterial infections by inhibiting folic acid synthesis . this compound may exhibit similar properties due to its structural characteristics.

Inhibition Studies

A study investigating various naphthalene-derived compounds revealed that those with sulfonamide groups exhibited enhanced inhibitory effects on cancer cell lines compared to their non-sulfonamide counterparts. For example, a series of compounds were tested against the NCI 60 cancer cell line panel, showing varied efficacy based on structural modifications .

CompoundIC50 (µM)Cell Line Sensitivity
Compound A0.49SK-MEL-5
Compound B0.62A375
Ethyl 7-chloro...TBDTBD

Mechanistic Insights

Virtual docking studies have provided insights into the binding modes of this compound with target enzymes like V600EBRAF and thymidylate synthase. These studies suggest that the compound's efficacy may be attributed to its ability to fit well within the active sites of these enzymes, thereby inhibiting their activity effectively .

Mechanism of Action

The mechanism of action of ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact mechanism can vary based on the functional groups present and the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents, sulfonamide groups, and aromatic systems. Below is a detailed comparison based on synthesis, substituent effects, and inferred properties:

Table 1: Structural Comparison of Benzofuran Carboxylates

Compound Name Substituents (Positions) Sulfonamide/Amino Group Molecular Weight (g/mol)* Key Synthesis Steps (Reference)
Ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate (Target Compound) 7-Cl, 2-Me, 5-naphthalene-2-sulfonamido Naphthalene-2-sulfonamido ~469.9† Likely sulfonamide coupling, esterification
Ethyl 5-hydroxy-2-phenylbenzofuran-3-carboxylate (TAM7, 12a) 5-OH, 2-Ph None (free hydroxy group) ~296.3 Radical cyclization, p-benzoquinone oxidation
Ethyl 6-(cyclohexylmethyl)-5-hydroxy-2-phenylbenzofuran-3-carboxylate (9’b) 6-(cyclohexylmethyl), 5-OH, 2-Ph None ~408.5 BBr₃-mediated demethylation, column chromatography
Ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate 2-Me, 5-thiophene-2-sulfonamido Thiophene-2-sulfonamido ~443.5 Sulfonylation of amine intermediates
Ethyl 5-bromo-2-(4-fluorophenyl)-6-nitrobenzofuran-3-carboxylate 5-Br, 6-NO₂, 2-(4-F-Ph) None ~437.2 Nitration, iron-mediated reduction

*Molecular weights calculated from structural formulas.
†Estimated based on substituent contributions.

Key Observations:

Substituent Effects on Solubility and Bioactivity:

  • The naphthalene-2-sulfonamido group in the target compound introduces significant hydrophobicity compared to analogs with smaller substituents (e.g., TAM7’s 5-OH group). This may reduce aqueous solubility but enhance membrane permeability or target binding affinity, as seen in sulfonamide-containing drugs .
  • The 7-chloro substituent could enhance metabolic stability compared to bromo or nitro groups in analogs like the compound from , where bromine is replaced during reduction .

Synthetic Complexity:

  • The target compound’s synthesis likely requires precise sulfonamide coupling (similar to ’s thiophene analog) and halogenation steps. In contrast, TAM7 (12a) is synthesized via simpler radical cyclization .

Electronic and Steric Profiles:

  • The naphthalene-2-sulfonamido group provides a bulky, electron-withdrawing moiety, which may sterically hinder interactions compared to the smaller thiophene-2-sulfonamido group in ’s analog. This could influence binding to biological targets like PKS13 .

Research Findings and Limitations

  • Pharmacological Data Gaps: No direct activity data for the target compound are available in the provided evidence. However, analogs like TAM7 and TAM11 () show activity against M. tuberculosis, suggesting the benzofuran carboxylate scaffold is pharmacologically relevant.
  • Crystallographic Insights: Structural determination of similar compounds (e.g., TAM7) likely employs SHELXL () and ORTEP-3 () for crystallographic refinement and visualization.

Biological Activity

Ethyl 7-chloro-2-methyl-5-(naphthalene-2-sulfonamido)benzofuran-3-carboxylate is a complex compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈ClN₁O₃S
  • Molecular Weight : 357.86 g/mol
  • Functional Groups : Contains a benzofuran core, sulfonamide group, and an ethyl ester.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : this compound exhibits significant antibacterial and antifungal properties. Its efficacy against various microbial strains suggests potential use in treating infections.
  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, which may contribute to its anticancer and anti-inflammatory effects. For instance, it shows potential in inhibiting thymidylate synthase, a target for cancer therapy .
  • Cell Proliferation Modulation : Studies indicate that this compound can modulate cell proliferation, making it a candidate for further investigation in cancer treatment .

Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentrations (MIC) of this compound against various pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Candida albicans16
Aspergillus niger50

*Data indicates that the compound displays potent activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Case Studies

  • In Vitro Studies : In a series of in vitro assays, this compound demonstrated significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 20 µM, indicating promising anticancer properties .
  • Animal Studies : Preliminary animal studies have shown that administration of the compound leads to reduced tumor growth in xenograft models. This suggests potential for further development as an anticancer agent .

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